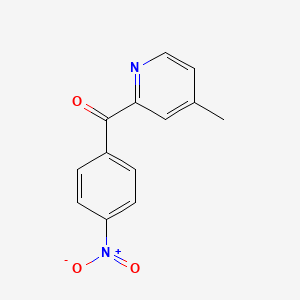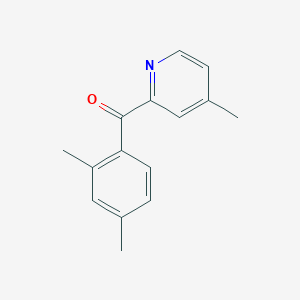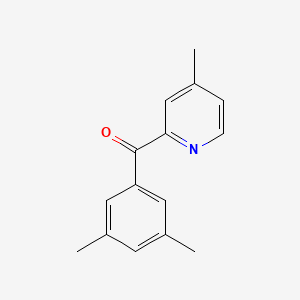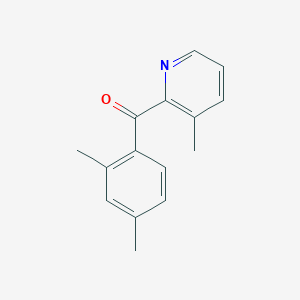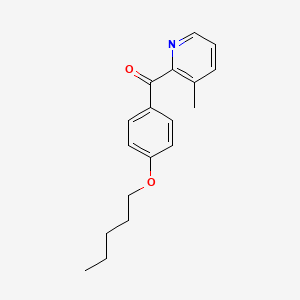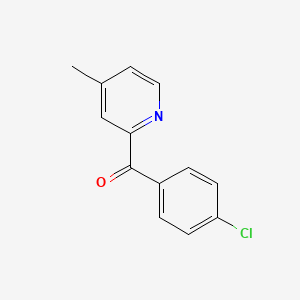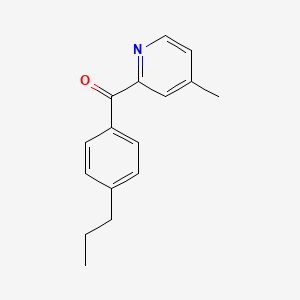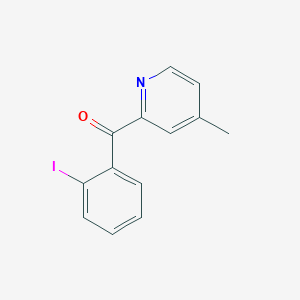
6-Methoxy-2-(4-pentylbenzoyl)pyridine
Übersicht
Beschreibung
“6-Methoxy-2-(4-pentylbenzoyl)pyridine” is a chemical compound with the linear formula C16H17NO2 . It is a derivative of pyridine, which is a basic heterocyclic organic compound . The compound has a molecular weight of 255.32 .
Molecular Structure Analysis
The molecular structure of “6-Methoxy-2-(4-pentylbenzoyl)pyridine” can be represented by the InChI code: 1S/C16H17NO2/c1-3-5-12-8-10-13(11-9-12)16(18)14-6-4-7-15(17-14)19-2/h4,6-11H,3,5H2,1-2H3 .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition in Steel
6-Methoxy-2-(4-pentylbenzoyl)pyridine derivatives have been studied for their effectiveness in inhibiting corrosion in mild steel, particularly in hydrochloric acid environments. Pyridine derivatives, including those with methoxy groups, demonstrate mixed-type inhibitor behavior, mainly cathodic, with studies focusing on adsorption isotherms and protective film formation on steel surfaces (Ansari, Quraishi, & Singh, 2015).
Synthesis and Molecular Structure
Studies have focused on the synthesis and molecular structure of heterocyclic ligands, including pyridine derivatives with methoxy groups. These compounds, like 2,6-bis-(2'-methoxyphenyl)pyridine, have been analyzed through X-ray crystallography to understand their structural orientation and intramolecular interactions (Silva et al., 1997).
Antimicrobial and Antifungal Activities
Pyridine nucleus, including methoxy-substituted derivatives, has been synthesized and assessed for biological activity against various bacteria and fungi. These studies indicate that some pyridine derivatives exhibit moderate antimicrobial activities, highlighting their potential in medicine and agriculture (Bhuva et al., 2015).
Photophysical Properties
The photophysical characteristics of pyridine derivatives, such as those with methoxy groups, have been studied to understand their behavior in different solvent environments. These studies contribute to a deeper understanding of intramolecular charge transfer and proton transfer processes, which are crucial in the field of photochemistry (Behera, Karak, & Krishnamoorthy, 2015).
Electronic and Optical Applications
Pyridine derivatives have been explored for their application in electronic and optical devices. Studies have investigated the thermal stability, crystalline structure, and optical properties of these compounds, including their use in semiconductor devices and their photovoltaic properties (El-Menyawy, Zedan, & Nawar, 2019).
Eigenschaften
IUPAC Name |
(6-methoxypyridin-2-yl)-(4-pentylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-3-4-5-7-14-10-12-15(13-11-14)18(20)16-8-6-9-17(19-16)21-2/h6,8-13H,3-5,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYCMZCFUNIXZDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C(=O)C2=NC(=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-2-(4-pentylbenzoyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




